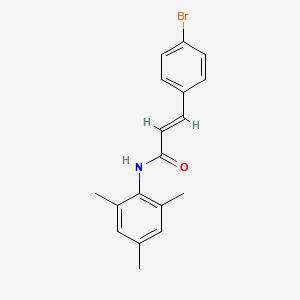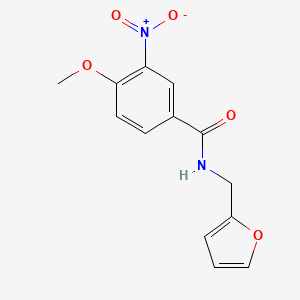
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential pharmacological applications. BFA belongs to the class of acrylamide derivatives and is known for its unique molecular structure.
作用机制
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide exerts its pharmacological effects by inhibiting the activity of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. ARF is known to play a crucial role in the maintenance of Golgi apparatus function, and its inhibition by this compound leads to the disassembly of the Golgi apparatus. This disruption of Golgi apparatus function can result in the inhibition of protein secretion, cell migration, and cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of protein secretion, disruption of Golgi apparatus function, and inhibition of cell migration and signaling. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of using 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide in lab experiments is its ability to selectively disrupt Golgi apparatus function, making it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, one of the major limitations of using this compound is its potential cytotoxicity, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research on 3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide. One potential direction is the development of this compound-based therapies for cancer treatment. This compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is the investigation of the role of Golgi apparatus in various cellular processes using this compound as a tool. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the development of more effective therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential pharmacological applications. Its unique molecular structure and mechanism of action make it a useful tool for investigating the role of Golgi apparatus in various cellular processes. However, its potential cytotoxicity limits its use in certain experimental settings. Further research on this compound and its analogs could lead to the development of more effective therapies for various diseases.
合成方法
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with 4-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. This reaction results in the formation of this compound, which can be purified through column chromatography. The purity of the final product can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
3-(4-biphenylyl)-N-(2-furylmethyl)acrylamide has been extensively studied for its potential pharmacological applications, including its role as a modulator of intracellular trafficking. This compound has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a key regulator of vesicular trafficking, leading to the disruption of Golgi apparatus function. This mechanism of action has been utilized in various research studies to investigate the role of Golgi apparatus in various cellular processes such as protein secretion, cell migration, and cell signaling.
属性
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-19-7-4-14-23-19)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-14H,15H2,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHGXSLOVABMIU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)